2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-15-8-10-25(11-9-15)30(26,27)18-6-4-16(5-7-18)20-24-19(13-22)21(29-20)23-14-17-3-2-12-28-17/h4-7,15,17,23H,2-3,8-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIYYOCFRIDBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4CCCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a synthetic derivative belonging to the oxazole class, which has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the oxazole moiety exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some derivatives show promising results against bacterial and fungal strains.
The anticancer potential of oxazole derivatives often involves mechanisms such as:
- Inhibition of Tubulin Polymerization : Similar to established chemotherapeutics, these compounds may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- DNA Damage Induction : Certain derivatives have shown capability in inducing DNA damage, which can trigger cancer cell death pathways.
Case Studies
A study on related compounds highlighted their efficacy against human cancer cell lines. For instance, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| CCRF-CEM | 5.37 | 12.9 | 36.0 |
| COLO 205 | 1.29 | 3.6 | 10.5 |
| MOLT-4 | 9.29 | 20.0 | 45.0 |
| MALME-3M | 78.70 | - | - |
This data indicates a broad spectrum of activity across various cancer types, suggesting that similar derivatives may also possess significant anticancer properties .
In Vitro Studies
Oxazole derivatives have been evaluated for their antimicrobial properties against several pathogens. Research has shown that compounds with the sulfonamide group exhibit:
- Bactericidal Effects : Effective against strains like Staphylococcus aureus and Escherichia coli.
- Fungicidal Properties : Demonstrated activity against Candida albicans.
Pharmacological Properties
The pharmacokinetic profile of oxazole derivatives is crucial for their therapeutic application:
- Solubility : The compound's solubility is influenced by the presence of polar functional groups, enhancing bioavailability.
- Stability : Stability studies indicate that structural modifications can lead to improved shelf-life and efficacy.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The dimethylamino analog (374.5 g/mol) is smaller and likely more soluble in polar solvents compared to the bulkier [(oxolan-2-yl)methyl]amino derivative .
- The methoxyphenyl ethylamino analog (480.6 g/mol) exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Heterocyclic Variants with Carbonitrile Moieties
Carbonitrile-containing heterocycles often exhibit diverse bioactivities. Comparisons include:
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile
- Structure : Pyrimidine-5-carbonitrile with thiazole and hydroxyphenyl groups.
- Properties : Melting point 242–243°C; moderate yield (18%).
- Comparison : The pyrimidine-thiazole system may offer stronger π-π stacking interactions compared to the oxazole core, influencing binding to biological targets.
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- Structure : Pyridine-3-carbonitrile with piperazinyl and thiophenyl groups.
- Synthesis : Single-crystal X-ray data confirmed planar geometry, stabilized by intramolecular hydrogen bonding.
- Comparison : The pyridine core’s basicity contrasts with the oxazole’s electron-deficient nature, affecting reactivity and solubility.
Functional Group Analysis
- Sulfonyl Group : The 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl moiety enhances electron-withdrawing effects, polarizing the oxazole ring and stabilizing the carbonitrile group .
Vorbereitungsmethoden
Molecular Architecture
The target compound features a 1,3-oxazole ring substituted at the 2-, 4-, and 5-positions:
-
2-position : 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group, introducing a sulfonamide linkage to a 4-methylpiperidine moiety.
-
4-position : Carbonitrile group, enhancing electrophilicity for downstream functionalization.
-
5-position : [(Oxolan-2-yl)methyl]amino group, incorporating a tetrahydrofuran-derived amine.
Key Synthetic Challenges
-
Oxazole ring stability : Susceptibility to ring-opening under acidic or basic conditions necessitates controlled reaction environments.
-
Sulfonamide formation : Requires selective sulfonation without over-oxidation of the piperidine nitrogen.
-
Stereochemical control : The tetrahydrofuran moiety introduces chirality, demanding enantioselective amination strategies.
Core Oxazole Ring Formation
Robinson–Gabriel Synthesis
The classical method for oxazole synthesis involves cyclodehydration of α-acylamino ketones. For this compound, the reaction proceeds via:
-
Acylation : 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzamide reacts with bromoacetonitrile in the presence of triethylamine to form α-acylamino nitrile.
-
Cyclization : Phosphorus oxychloride (POCl₃) catalyzes intramolecular dehydration at 80–100°C, yielding the 4-cyanooxazole intermediate.
Reaction Conditions :
Alternative Route: α-Halo Ketone Condensation
A patent-derived approach employs α-chloro ketones for oxazole assembly:
-
Formation of α-chloro ketone : 4-[(4-Methylpiperidin-1-yl)sulfonyl]acetophenone treated with Cl₂ in acetic acid.
-
Cyclocondensation : React with urea derivatives under microwave irradiation (150°C, 20 min), achieving 85% conversion.
Sulfonamide Linkage Installation
Sulfonation of Piperidine Intermediate
The 4-methylpiperidine sulfonyl group is introduced via a two-step protocol:
Step 1: Sulfur Trioxide Complexation
-
React 4-methylpiperidine with SO₃·Py complex in DMF at 0°C.
Step 2: Coupling to Aryl Chloride -
Treat the sulfonic acid intermediate with 4-chlorophenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 90°C).
Key Parameters :
Introduction of [(Oxolan-2-yl)methyl]amino Group
Reductive Amination Strategy
-
Oxolan-2-ylmethylamine synthesis :
-
Nucleophilic displacement :
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C vs 100°C | +22% |
| Solvent (DMF vs THF) | DMF | +15% |
| Catalyst (CuI) | 5 mol% | +18% |
Industrial-Scale Production Considerations
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with sulfonylation of the phenyl group using sulfonyl chlorides (e.g., 4-methylpiperidine sulfonyl chloride) under controlled pH (6.5–7.5) and temperature (60–80°C). Subsequent coupling of the oxazole core with [(oxolan-2-yl)methyl]amine requires inert atmospheres (argon/nitrogen) and solvents like dichloromethane or DMF to stabilize intermediates . Yields (~70–75%) depend on avoiding hydrolysis of the carbonitrile group. Characterization via NMR and HPLC ensures >95% purity .
Table 1: Key Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Maximizes sulfonylation | |
| Solvent | DCM/DMF | Stabilizes intermediates | |
| Reaction Atmosphere | Inert (N₂/Ar) | Prevents oxidation |
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the oxazole ring protons (δ 6.8–7.2 ppm) and sulfonyl group (δ 3.1–3.3 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak (m/z ~484.6 g/mol). IR spectroscopy identifies the carbonitrile stretch (~2200 cm⁻¹) and sulfonyl S=O bonds (~1350 cm⁻¹) . Purity >98% is validated via HPLC using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) at 10–100 µM concentrations. Use fluorogenic substrates to quantify IC₅₀ values. Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) assess cytotoxicity. Dose-response curves (0.1–50 µM) and positive controls (e.g., doxorubicin) are mandatory .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (DFT/B3LYP) predict transition states and intermediates for sulfonylation and amine coupling. Reaction path searches (e.g., via the AFIR method) identify low-energy pathways, reducing trial-and-error synthesis. For example, modifying the 4-methylpiperidine group’s steric bulk can be modeled to enhance sulfonylation efficiency, reducing reaction time by 30–40% . Experimental validation via kinetic studies (UV-Vis monitoring) confirms computational predictions .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate using standardized protocols (e.g., NIH/EMBO assay guidelines). If Study A reports IC₅₀ = 5 µM for kinase inhibition, while Study B finds no activity:
- Confirm compound purity (HPLC/NMR).
- Re-test under identical buffer conditions (pH 7.4, 25°C).
- Check for assay interference (e.g., fluorescence quenching by the oxazole ring) .
- Use orthogonal assays (SPR vs. enzymatic activity) to verify target engagement .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Structural Modifications : Replace the oxolan-2-yl group with a tetrahydropyran ring to reduce CYP450-mediated oxidation .
- Prodrug Design : Convert the carbonitrile to a phosphate ester for enhanced solubility and slow hydrolysis in plasma .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Co-administration with NADPH identifies oxidative pathways .
Data Contradiction Analysis Case Study
Conflict : Variability in reported cytotoxicity (e.g., IC₅₀ = 2 µM vs. 20 µM in MCF-7 cells).
Resolution Workflow :
Replicate Synthesis : Confirm batch purity (HPLC) and stereochemistry (chiral NMR) .
Assay Conditions : Standardize cell passage number, serum concentration (10% FBS), and incubation time (48 hrs) .
Control Compounds : Include reference drugs (e.g., paclitaxel) to calibrate assay sensitivity.
Statistical Analysis : Use ANOVA to compare datasets; outliers may indicate contaminated cell lines .
Experimental Design Framework
For novel derivative synthesis:
-
DoE (Design of Experiments) : Apply a 2³ factorial design to test variables: temperature (60°C vs. 80°C), solvent (DCM vs. DMF), and catalyst (none vs. DMAP). Response variables: yield, purity .
-
Table 2: DoE Matrix
Run Temp (°C) Solvent Catalyst Yield (%) Purity (%) 1 60 DCM None 65 92 2 80 DMF DMAP 78 96
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
